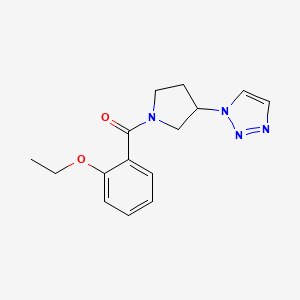

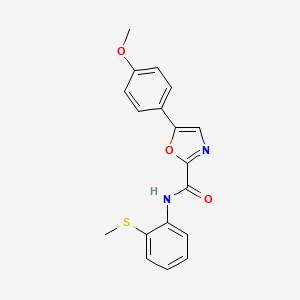

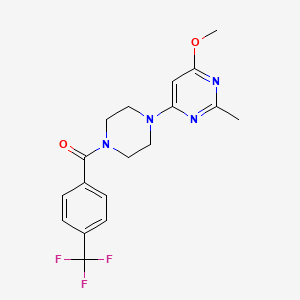

(3-(1H-1,2,3-三唑-1-基)吡咯烷-1-基)(2-乙氧基苯基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone” is a derivative of 1,2,4-triazole . Triazoles are known for their significant biological activities due to hydrogen bonding, solubility, dipole character, and rigidity . They play a vital role in clinical drugs .

Synthesis Analysis

The synthesis of such compounds often involves the reaction of an epoxide ring opening of tert-butyl 6-oxa-3-azabicyclo . This precursor on reaction with substituted benzoyl chlorides and benzyl bromides gave the desired amide and amine products .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

The 1,2,3-triazole ring system can be easily obtained by widely used copper-catalyzed click reaction of azides with alkynes . 1,2,3-triazole exhibits myriad of biological activities, including antibacterial, antimalarial, and antiviral activities .Physical And Chemical Properties Analysis

The synthesized compounds are thermally stable with decomposition onset temperatures ranging from 147–228 °C. They exhibit acceptable densities (1.77–1.80 g cm −3) and optimal oxygen balance .科学研究应用

Cancer Research

Triazole compounds have been studied for their potential in cancer treatment. For instance, certain triazole derivatives have shown the ability to induce apoptosis in cancer cells, such as BT-474 cells, through various biological assays .

Drug Discovery

The triazole ring is a common motif in pharmaceuticals due to its stability and versatility. It has been used in the synthesis of compounds with antiproliferative properties against various cancer cell lines .

Organic Synthesis

Triazoles serve as important intermediates in organic synthesis, contributing to the development of new chemical entities with potential therapeutic applications .

Polymer Chemistry

In polymer chemistry, triazoles are utilized for their ability to form polymers with unique properties, which can be used in a range of industrial applications .

Supramolecular Chemistry

The triazole moiety is involved in supramolecular chemistry where it can act as a building block for larger molecular assemblies .

Bioconjugation

Triazoles are used in bioconjugation techniques to attach various biomolecules together, which is useful in biochemical assays and diagnostic applications .

Fluorescent Imaging

Due to their fluorescent properties, triazole derivatives are used in imaging techniques to visualize biological processes and structures .

Material Science

Triazole compounds contribute to material science by forming materials with specific desired properties, such as increased strength or conductivity .

Antibacterial and Antifungal Applications

Triazolium salts, which can be derived from triazole compounds, exhibit significant antibacterial and antifungal properties. They are being explored for use in medicine and agriculture .

作用机制

未来方向

The future directions of this compound could be in the development of new drugs. The derivatives of 1,2,3-triazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

属性

IUPAC Name |

(2-ethoxyphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-2-21-14-6-4-3-5-13(14)15(20)18-9-7-12(11-18)19-10-8-16-17-19/h3-6,8,10,12H,2,7,9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITMJXXAVKFXLOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCC(C2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-ethoxyphenyl)methanone | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[1-(2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2987292.png)

![5-methyl-3-oxo-2-phenyl-N-(3-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2987294.png)

![Methyl 2-[(2-chloro-6-ethylpyridine-4-carbonyl)amino]acetate](/img/structure/B2987299.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(2-((4-(trifluoromethoxy)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2987305.png)

![(2-hydroxyphenyl)[1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methanone](/img/structure/B2987307.png)